![molecular formula C11H9N3OS2 B2638635 5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 478034-03-6](/img/structure/B2638635.png)
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Overview
Description
“5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one” is a chemical compound with the molecular formula C11H9N3OS2 . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds that have been studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, including “5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one”, has been achieved through various methods. One such method involves a one-pot, three-component reaction . Another method involves a Na2HPO4-catalyzed four-component reaction .Molecular Structure Analysis
The molecular structure of “5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one” has been confirmed by microanalysis, IR, 1H NMR, and mass spectrometry .Scientific Research Applications
Antitumor Activity and Docking Analysis
Research has demonstrated the synthesis of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, which include structures related to the specified compound. These derivatives have shown pronounced antitumor activity in vitro. The activity of these compounds primarily depends on the nature of the amine fragments, and a docking analysis has been performed for the most active compounds, suggesting potential use in cancer treatment and drug design (Sirakanyan et al., 2019).
Antibacterial and Antitumor Agents
Another study focused on the synthesis of novel series of compounds including thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, used as key intermediates for the synthesis of other derivatives. These compounds were evaluated in vitro against human tumor cell lines and various bacterial strains, showing higher activity against all cell lines than standard drugs in certain cases, suggesting their potential as antibacterial and antitumor agents (Hafez et al., 2017).
Anticonvulsant and Tranquilizer Activity
A study on the synthesis of 4-substituted 6,7-dihydro-7,7-dimethyl-5-oxo-9H-pyrano-[4′,3′: 4,5]-thieno[3,2-e]imidazo[1,2-a]pyrimidines revealed their potential anticonvulsant and tranquilizer properties. The new methods developed for synthesizing these compounds can lead to the discovery of new drugs with anticonvulsant and tranquilizer effects (Oganisyan et al., 2007).
properties
IUPAC Name |
7-prop-2-enylsulfanyl-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-2-4-17-11-13-10-7(3-5-16-10)9-12-8(15)6-14(9)11/h2-3,5H,1,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBLSGKRDPGGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=CS2)C3=NC(=O)CN31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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